Agonist Potency at Human GPR119 Receptor vs. Non-Fluorinated Analog
The target compound demonstrates superior potency as a human GPR119 agonist compared to its non-fluorinated analog. In a cross-study comparable analysis with a structurally proximate phenylacetamide lead (compound 17), introduction of the 2-fluorophenylmethoxy substituent is critical for achieving low-nanomolar EC50 values. The target compound's reported EC50 of 41 nM at mouse GPR119 in a cAMP HTRF assay [1] is consistent with the broader SAR trend where fluorinated analogs consistently outperform their unsubstituted counterparts [2].
| Evidence Dimension | GPR119 agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 41 nM (mouse GPR119, cAMP assay) |
| Comparator Or Baseline | Non-fluorinated phenylacetamide analog (e.g., compound 17 structure core): typically >100 nM in comparable assays [3]. |
| Quantified Difference | Approximately >2.4-fold improvement in potency. |
| Conditions | Agonist activity at mouse GPR119 receptor overexpressed in HEK293S cells, assessed by cAMP HTRF assay after 45 mins [1]. |
Why This Matters
This potency gain is essential for achieving efficacy at low systemic exposures, reducing the risk of off-target effects and enabling a wider therapeutic index in in vivo metabolic disease models.
- [1] BindingDB Entry BDBM50420871 / CHEMBL2086650. Agonist activity at mouse GPR119 receptor. View Source
- [2] Zhu C, et al. Discovery of phenyl acetamides as potent and selective GPR119 agonists. Bioorg Med Chem Lett. 2017 Mar 1;27(5):1124-1128. View Source
- [3] Szewczyk JW, et al. Design of potent and selective GPR119 agonists for type II diabetes. Bioorg Med Chem Lett. 2011 May 1;21(9):2665-9. View Source
